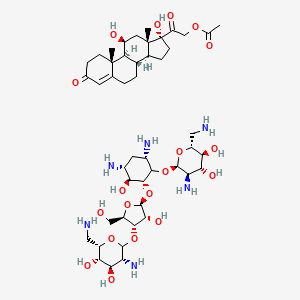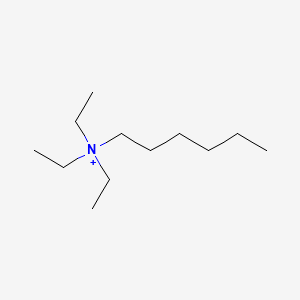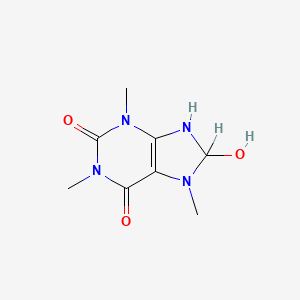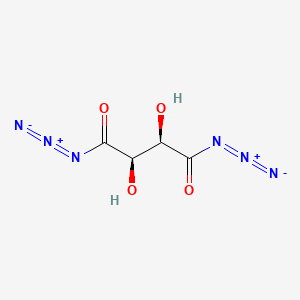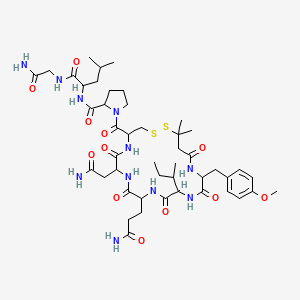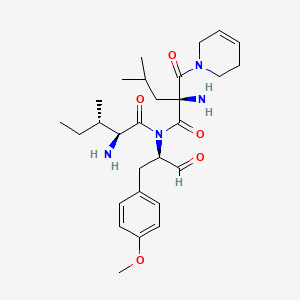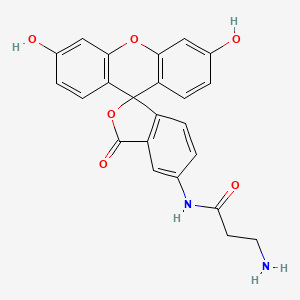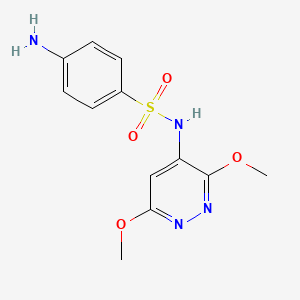
3,6-Dimethoxy-4-sulfanilamidopyridazine
説明
科学的研究の応用
Teratogenic Effects in Animal Models
- 3,6-Dimethoxy-4-sulfanilamidopyridazine has been evaluated for teratogenic effects in mice and rats. In mice, it caused cleft palate, and in rats, both cleft palate and urogenital malformations were observed. This compound also induced an increase in minor skeletal variations in both species, suggesting its potential as a model substance for studying teratogenesis in animals (Kato & Kitagawa, 1974).
Analytical Chemistry and Compound Determination
- A specific and sensitive high-performance liquid chromatography (HPLC) analytical method has been developed for the determination of 3,6-Dimethoxy-4-sulfanilamidopyridazine. This method demonstrates the chemical's role in advancing analytical techniques in laboratory settings (Vergin & Bishop, 1980).
Hydrolysis and Chemical Degradation
- Research on the acid hydrolysis of 3,6-Dimethoxy-4-sulfanilamidopyridazine has contributed to the understanding of its chemical degradation process. This study is significant for understanding the chemical's stability and breakdown under various conditions, which is crucial in pharmaceutical and chemical research (Venturella, 1968).
Antibacterial Properties
- 3,6-Dimethoxy-4-sulfanilamidopyridazine's antibacterial properties have been explored, particularly its effect on various infections in animal models. This aspect of the compound contributes to the field of microbiology and pharmaceuticals, especially in the development of new antibacterial agents (Roepke, Maren, & Mayer, 1957).
Toxicological Studies
- Toxicological studies on derivatives of 3,6-Dimethoxy-4-sulfanilamidopyridazine, such as sulfadimethoxine, have been conducted to evaluate their safety and potential side effects. These studies are critical in assessing the safety profile of new drugs and compounds (Randall, Bagdon, & Engelberg, 1959).
Anticoccidial Activity in Poultry
- The compound's anticoccidial activity has been tested in poultry, specifically turkeys. These studies are important for veterinary medicine and the poultry industry, as they contribute to the development of new treatments for common poultry diseases (Mitrović, Fusiek, & Schildknecht, 1971).
Pharmaceutical Synthesis and Modification
- Research on the conversion of a carboxy group into a 4,6-Dimethoxy-1,3,5-triazine group, including its application to N-Benzylpyroglutamic acids, has implications for pharmaceutical synthesis and drug development (Oudir, Rigo, Hénichart, & Gautret, 2006).
Monoamine Oxidase Inhibitor Studies
- The compound's derivatives have been evaluated for their monoamine oxidase inhibitory activity. This research is significant for the development of new treatments for neurological and psychiatric disorders (Khattab et al., 2015).
将来の方向性
While specific future directions for “3,6-Dimethoxy-4-sulfanilamidopyridazine” are not mentioned in the search results, there is a general interest in the synthesis and modification of drugs for neurodegenerative disorder management . This includes the development of efficient compounds for neurodegenerative disorder management .
特性
IUPAC Name |
4-amino-N-(3,6-dimethoxypyridazin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-7-10(12(20-2)15-14-11)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPPDULLZBLHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037615 | |
| Record name | 3,6-Dimethoxy-4-sulfanilamidopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethoxy-4-sulfanilamidopyridazine | |
CAS RN |
1230-33-7 | |
| Record name | 3,6-Dimethoxy-4-sulfanilamidopyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001230337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dimethoxy-4-sulfanilamidopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



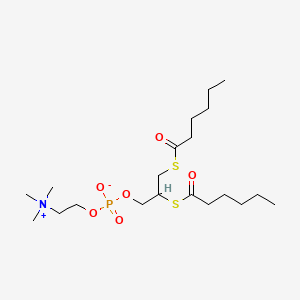

![4-amino-1-[(2R,3R,4S,5R)-5-[[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-5-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1216429.png)
